molecular formula C9H14Cl2N4O B7970067 [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate

[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B7970067
M. Wt: 265.14 g/mol
InChI Key: AMTBLRHWRCLALA-UHFFFAOYSA-N
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Description

[(5-Phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is a triazole-derived amine salt characterized by a phenyl substituent at the 5-position of the 1,2,4-triazole ring and a methylamine group at the 3-position. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH.H2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;;/h1-5H,6,10H2,(H,11,12,13);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBLRHWRCLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted approach involves the cyclocondensation of hydrazine derivatives with nitriles or orthoesters. For example, reacting p-phenylenediamine with triethyl orthoacetate under reflux conditions generates a 1,2,4-triazole precursor, which is subsequently functionalized at the 3-position. This method benefits from readily available starting materials but requires precise stoichiometric control to avoid polysubstitution.

Key modifications include the use of dimethylformamide dimethylacetal (DMFDMA) to form formamidine intermediates, which undergo cyclization upon treatment with hydrazine monohydrate. The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the triazole core in 60–75% purity before purification.

Functionalization at the 3-Position: Introduction of the Methylamine Group

Nucleophilic Substitution with Chloromethyl Intermediates

Chloromethyl-triazole intermediates are critical for introducing the methylamine moiety. A reported method involves treating 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid with thionyl chloride to generate the acyl chloride, followed by reduction using LiAlH4 to yield the chloromethyl derivative. Subsequent nucleophilic substitution with aqueous ammonia or ammonium hydroxide under reflux conditions introduces the primary amine group.

Example Protocol

  • Chlorination : 5-Phenyl-4H-1,2,4-triazole-3-carboxylic acid (10 mmol) is refluxed with SOCl2 (20 mL) for 4 hours. Excess SOCl2 is removed under vacuum.

  • Reduction : The acyl chloride is dissolved in THF and treated with LiAlH4 (12 mmol) at 0°C, then stirred for 2 hours at room temperature.

  • Amination : The chloromethyl intermediate is reacted with NH4OH (30% w/w) in ethanol at 60°C for 6 hours.

This sequence achieves a 45–55% yield, with residual LiAlH4 byproducts necessitating rigorous aqueous workup.

Salt Formation: Dihydrochloride Hydrate Preparation

Acidic Salt Crystallization

The free base [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is converted to its dihydrochloride salt via treatment with HCl gas in anhydrous ethanol. Hydrate formation is induced by recrystallization from aqueous ethanol (1:1 v/v) at 4°C.

Critical Parameters

  • HCl Stoichiometry : A 2:1 molar ratio of HCl to free base ensures complete protonation of both amine groups.

  • Solvent System : Ethanol/water mixtures (70–80% ethanol) optimize crystal growth and hydrate stability.

  • Temperature Control : Slow cooling (0.5°C/min) prevents amorphous precipitation, yielding needle-like crystals with >99% purity.

Alternative Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd-catalyzed reactions to streamline synthesis. For instance, Suzuki-Miyaura coupling of 3-bromo-5-phenyl-1,2,4-triazole with methylamine-bearing boronic esters achieves direct introduction of the methylamine group. Using Pd2(dba)3/Xantphos as the catalyst system and Cs2CO3 as the base, this method attains 65–70% yield in toluene at 90°C.

Advantages

  • Avoids hazardous chlorination steps.

  • Enables late-stage functionalization for derivative synthesis.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.36 (s, 1H, triazole-H), 7.86–7.61 (m, 5H, phenyl-H), 3.83 (s, 3H, CH3), 3.27 (d, 2H, CH2NH2).

  • LCMS : m/z 220.1 [M+H]+ (free base), 293.2 [M+2HCl+H2O]+ (dihydrochloride hydrate).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole ring and protonation state. The dihedral angle between the triazole and phenyl rings is 12.5°, indicating minimal conjugation .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives containing triazole rings have been found effective against strains of Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Recent studies suggest that triazole-based compounds possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Potential

Emerging research indicates that triazole derivatives may have anticancer properties. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. The application of [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride could enhance crop protection strategies against fungal pathogens .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that triazole derivatives showed a broad spectrum of activity against various pathogens, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Antioxidant Efficacy Research indicated that triazole compounds exhibited higher reducing power compared to standard antioxidants like ascorbic acid .
Anticancer Effects In vitro studies showed that certain triazole derivatives could significantly reduce cell viability in cancer cell lines through apoptosis induction .

Mechanism of Action

The mechanism by which [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate exerts its effects involves its interaction with microbial cell walls, leading to cell lysis and death. The molecular targets include enzymes and proteins essential for microbial survival. The pathways involved are related to the disruption of cell membrane integrity and inhibition of vital cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure is compared to related triazole derivatives (Table 1):

Compound Name Substituents (Triazole Position) Molecular Formula Key Features
[(5-Phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate 5-Ph, 3-CH2NH2·2HCl·H2O C9H12Cl2N4·H2O Phenyl group enhances aromatic interactions; dihydrochloride improves solubility
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride 4-Ph, 5-Me, 3-CH2NMe·2HCl C11H16Cl2N4 Methyl at C5 reduces steric hindrance; N-methylation alters basicity
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride 5-Me, 3-CH2C6H4NH2·2HCl C10H14Cl2N4 Amine on phenyl ring enables conjugation; methyl at C5 modulates reactivity
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride Oxadiazole core, 5-Cyclopropyl, 3-CH2NH2·HCl C6H9ClN4O Oxadiazole heterocycle increases polarity; cyclopropyl enhances steric strain

Key Observations :

  • Phenyl vs.
  • Amine Position : The methylamine group directly attached to the triazole (target compound) offers different electronic effects compared to amines on pendant phenyl rings (e.g., {4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine) .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than free bases due to ionic character .
  • Stability : Hydrate forms (e.g., target compound, ) may require controlled storage (room temperature, dry conditions) to prevent deliquescence .
  • Molecular Weight : The target compound (MW ~277.2 g/mol) is heavier than analogs like [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (MW ~176.65 g/mol), reflecting the phenyl group’s contribution .

Biological Activity

[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and research.

  • Chemical Formula : C9_9H12_{12}Cl2_2N4_4
  • Molecular Weight : 247.12 g/mol
  • CAS Number : 1337882-06-0

Synthesis Methods

The synthesis of [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amine Group : Often performed under acidic or basic conditions using solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit various bacterial strains effectively. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and function.

CompoundActivityReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolAntimicrobial against E. coli and S. aureus
Derivatives of triazolesAntifungal against Candida species

Anticancer Effects

Triazole derivatives have also been explored for their anticancer properties. Studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Compound Activity : Certain triazole derivatives demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50_{50} values ranging from 27.3 µM to 43.4 µM .

Neuropharmacological Effects

Recent studies have investigated the neuropharmacological potential of triazole derivatives:

  • Anxiolytic and Antidepressant Activities : Compounds have shown promise in reducing anxiety and depressive behaviors in animal models .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antibacterial activity against standard strains. [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride was found to be effective against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that this compound could significantly reduce cell viability in a dose-dependent manner, particularly against colon carcinoma cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves refluxing triazole derivatives with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediates, followed by hydrazine hydrate treatment and HCl acidification to isolate the dihydrochloride hydrate form. For example, refluxing 4-amino-triazole derivatives with benzaldehyde analogs in ethanol for 4–8 hours under acidic catalysis yields intermediates, which are then purified via recrystallization from solvents like DMSO/water . Standardization requires monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1 molar ratio of triazole to aldehyde) .

Q. How can structural characterization of this compound be performed to confirm its crystallinity and purity?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for resolving crystal structures. For non-crystalline samples, use 1^1H/13^{13}C NMR to verify the amine and triazole moieties, and FT-IR to confirm N-H stretching (3200–3400 cm1^{-1}) and aromatic C=C bonds (1450–1600 cm1^{-1}). Mass spectrometry (ESI-MS) can validate molecular weight, while elemental analysis ensures stoichiometric Cl^- content in the dihydrochloride form .

Q. What are recommended protocols for evaluating the compound’s stability during storage?

  • Methodological Answer : Store the compound in airtight, light-protected containers at –20°C to prevent hydrate decomposition. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase). Significant degradation (>5%) indicates the need for stabilizers like desiccants or inert gas purging .

Advanced Research Questions

Q. How can structural discrepancies between computational modeling and experimental crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent inclusion or protonation state mismatches. Refine computational models (e.g., DFT calculations) by incorporating solvent effects (e.g., water/DMSO) and validating hydrogen bonding networks against SHELX-refined crystallographic data. Use synchrotron radiation for high-resolution datasets to resolve ambiguities in electron density maps .

Q. What strategies mitigate side reactions during triazole functionalization, such as over-alkylation or byproduct formation?

  • Methodological Answer : Control reaction selectivity by:

  • Using bulky bases (e.g., N,N-dimethylcyclohexylamine) to limit over-alkylation .
  • Introducing protecting groups (e.g., Boc for amines) before functionalization .
  • Monitoring reaction temperature (keep <100°C) to avoid thermal decomposition.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts .

Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial activity?

  • Methodological Answer : Design analogs with variations in the phenyl ring (e.g., electron-withdrawing groups like –Cl or –NO2_2) and triazole substitution patterns. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC values). Correlate activity with LogP (lipophilicity) and hydrogen-bonding capacity using QSAR models .

Q. What assays are suitable for investigating kinase inhibition potential, and how can false positives be minimized?

  • Methodological Answer : Use ADP-Glo™ kinase assays to measure inhibition of MET/VEGFR2 (common targets for triazole derivatives). Include control compounds (e.g., Capmatinib dihydrochloride hydrate, a known c-MET inhibitor) to validate results. Counteract false positives by:

  • Pre-incubating compounds with glutathione to detect redox cycling artifacts.
  • Running orthogonal assays (e.g., cellular proliferation assays in c-MET-dependent cell lines) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across different studies?

  • Resolution Strategy :

  • Standardize assay conditions (e.g., cell line origin, passage number, serum concentration).
  • Verify compound solubility (use DMSO stocks <0.1% v/v to avoid cytotoxicity).
  • Replicate studies with independent synthetic batches to rule out purity issues (e.g., residual hydrazine from synthesis) .

Q. What steps validate crystallographic data when polymorphic forms are observed?

  • Resolution Strategy :

  • Perform variable-temperature XRD to assess thermal stability of polymorphs.
  • Compare experimental PXRD patterns with simulated data from single-crystal structures.
  • Use DSC to identify melting point variations between polymorphs .

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